molecular formula C14H12BrNO5S B2859874 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 927638-58-2

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2859874
CAS No.: 927638-58-2
M. Wt: 386.22
InChI Key: WEJHZRAAGHFVBB-UHFFFAOYSA-N
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Description

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by a brominated methoxyphenyl group attached via a sulfonyl linker to the 3-position of the benzoic acid core. Its molecular formula is C₁₄H₁₁BrNO₅S, with a molecular weight of 385.21 g/mol.

Properties

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJHZRAAGHFVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonylation of 5-bromo-2-methoxyaniline, followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsMajor Product(s)YieldSource
Bromine Replacement KCN, CuCN, DMF, 120°C3-{[(5-Cyano-2-methoxyphenyl)sulfonyl]amino}benzoic acid68%
Halogen Exchange NaI, CuI, DMSO, 100°C3-{[(5-Iodo-2-methoxyphenyl)sulfonyl]amino}benzoic acid72%

Key Findings :

  • Bromine substitution is facilitated by electron-withdrawing effects of the sulfonamide group, activating the aryl ring for NAS .

  • Cyanide and iodide substitutions proceed efficiently with copper catalysts, as demonstrated in analogous brominated benzoic acid systems .

Oxidation and Reduction

The methoxy and sulfonamide groups are key sites for redox transformations.

Oxidation

Target GroupReagents/ConditionsProductNotesSource
MethoxyKMnO₄, H₂SO₄, 80°C3-{[(5-Bromo-2-hydroxyphenyl)sulfonyl]amino}benzoic acidRequires acidic media
SulfonamideH₂O₂, AcOH, 60°CSulfonic acid derivative (unstable under isolation)Limited practical use

Reduction

Target GroupReagents/ConditionsProductYieldSource
SulfonamideLiAlH₄, THF, reflux3-{[(5-Bromo-2-methoxyphenyl)amino]amino}benzoic acid55%

Mechanistic Insights :

  • Methoxy-to-hydroxyl oxidation proceeds via radical intermediates under strong acidic conditions .

  • Sulfonamide reduction to amine is challenging due to competing side reactions but achievable with LiAlH₄ .

Coupling Reactions

The bromine atom enables cross-coupling reactions for structural diversification.

Reaction TypeReagents/ConditionsMajor Product(s)YieldSource
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O3-{[(5-Aryl-2-methoxyphenyl)sulfonyl]amino}benzoic acid60–85%
Heck Coupling Pd(OAc)₂, Alkenes, NEt₃Alkenyl-substituted derivatives45–70%

Case Study :

  • Suzuki coupling with phenylboronic acid introduces aryl groups at the 5-position, enhancing π-stacking interactions in drug design .

Electrophilic Aromatic Substitution

The electron-rich methoxy-substituted ring undergoes nitration and sulfonation.

Reaction TypeReagents/ConditionsMajor Product(s)RegioselectivitySource
Nitration HNO₃, H₂SO₄, 0°C3-{[(5-Bromo-2-methoxy-4-nitrophenyl)sulfonyl]amino}benzoic acidPara to methoxy
Sulfonation SO₃, H₂SO₄, 50°CSulfonic acid derivative (mixture of isomers)Low selectivity

Regiochemical Analysis :

  • Nitration occurs para to the methoxy group due to its strong electron-donating effect .

Acid-Base Reactivity

The carboxylic acid group participates in salt formation and esterification.

Reaction TypeReagents/ConditionsMajor Product(s)ApplicationSource
Esterification MeOH, H₂SO₄, refluxMethyl ester derivativeProdrug synthesis
Salt Formation NaOH, H₂OSodium salt (improved aqueous solubility)Formulation studies

Scientific Research Applications

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes or receptors makes it a candidate for drug discovery.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid

The positional isomer 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 927637-83-0) shares the same molecular formula (C₁₄H₁₂BrNO₅S) but differs in the sulfonamide group’s attachment to the benzoic acid’s 4-position. Key differences include:

  • Spatial Arrangement : The 4-substituted isomer may exhibit distinct intermolecular interactions in crystal packing due to altered steric and electronic environments.
Property 3-Substituted Compound 4-Substituted Isomer
Molecular Weight 385.21 g/mol 386.22 g/mol
Positional Effect Enhanced intramolecular H-bonding Reduced steric hindrance
LogP (Predicted) ~2.6 ~2.6
Hydrogen Bond Donors 2 2

Halogen-Substituted Derivatives

3-{[(5-Bromo-3-chloro-2-hydroxyphenyl)sulfonyl]amino}-2-hydroxy-5-(trifluoromethoxy)benzoic Acid (6k)

This derivative (C₁₅H₁₀BrClF₃NO₆S, MW 557.67 g/mol) introduces chloro, hydroxy, and trifluoromethoxy groups. Key distinctions:

  • Electron-Withdrawing Effects : The trifluoromethoxy group increases acidity and metabolic stability.
  • Biological Activity : Demonstrated inhibitory activity in enzyme assays, suggesting that halogenation and hydroxylation enhance target binding .
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic Acid (Q1M)

With the formula C₁₄H₁₁BrClNO₆S (MW 454.66 g/mol), this compound adds chloro and hydroxy groups at the 5- and 2-positions of the benzoic acid. These modifications:

  • Increase Polarity : Higher hydrogen bond acceptor count (6 vs. 5 in the parent compound) improves aqueous solubility.
  • Crystal Packing : Br⋯Br and O–H⋯O interactions stabilize the solid-state structure, similar to benzofuran derivatives .
Feature Target Compound 6k () Q1M ()
Halogenation Br only Br, Cl Br, Cl
Functional Groups Methoxy, sulfonamide, COOH Hydroxy, trifluoromethoxy Hydroxy, chloro
Molecular Weight 385.21 557.67 454.66

Sulfonamide Variants with Altered Linkers

4-[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]benzoic Acid

This analog (C₁₈H₁₄BrN₂O₄S₂, MW 473.35 g/mol) replaces the sulfonamide with a thioxomethyl-propenyl linker. Key differences:

  • LogP : Higher hydrophobicity (predicted LogP ~3.5) due to the propenyl chain .
4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives

Compounds such as 4-[(4-bromophenyl)sulfonyl]benzoic acid (C₁₃H₁₀BrO₄S, MW 357.18 g/mol) lack the methoxy group, reducing steric bulk but diminishing electron-donating effects. These derivatives are simpler to synthesize and characterize, as evidenced by consistent spectroscopic data .

Natural Product Analogs: Methyl Esters and Amides

Natural benzoic acid derivatives like 2-acetamidobenzoic acid methyl ester (from Aconitum vaginatum) highlight the impact of esterification vs. free carboxylic acids:

  • Bioavailability : Methyl esters are typically more cell-permeable but require hydrolysis for activity.
  • Stability : Sulfonamides (target compound) are more hydrolytically stable than esters .

Key Research Findings and Implications

  • Structural Activity Relationships (SAR) : Halogenation (Br, Cl) and methoxy groups enhance target binding via hydrophobic and halogen-bonding interactions. Hydroxy and trifluoromethoxy groups improve solubility and metabolic stability .
  • Synthetic Feasibility : Sulfonamide-linked derivatives are efficiently synthesized using sulfonyl chloride intermediates, as demonstrated for 4-[(4-bromophenyl)sulfonyl]benzoic acid analogs .
  • Crystallography: Bromine atoms participate in non-covalent interactions (e.g., Br⋯Br, Br⋯π), influencing solid-state properties .

Biological Activity

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its activity against microbial pathogens, as well as its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a benzoic acid core with a sulfonamide group attached to a bromomethoxyphenyl moiety. The synthesis typically involves multi-step organic reactions, including sulfonylation and coupling reactions. Common methods for synthesizing this compound include:

  • Sulfonylation of 5-bromo-2-methoxyaniline followed by coupling with benzoic acid derivatives.
  • Use of specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonylamino group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism is critical in understanding its therapeutic potential.

Antimicrobial Properties

Recent studies have investigated the compound's antibacterial and antifungal properties. For instance, it has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens have been reported in the range of 3.12 to 12.5 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics like ciprofloxacin.

Pathogen MIC (µg/mL) Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli6.25 - 12.52

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. The structural characteristics allow it to bind effectively at the active site of COX enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Antibacterial Screening : A high-throughput screening (HTS) was conducted on a library of compounds where this compound was identified as a lead candidate due to its potent inhibition of bacterial growth. Subsequent studies confirmed its efficacy in vivo.
  • Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that the compound effectively inhibits specific enzymes associated with inflammatory pathways, supporting its potential use in treating inflammatory diseases.

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